molecular formula C11H15NO2 B050171 3-Amino-3-(2,5-dimethylphenyl)propanoic acid CAS No. 117391-55-6

3-Amino-3-(2,5-dimethylphenyl)propanoic acid

Cat. No.: B050171
CAS No.: 117391-55-6
M. Wt: 193.24 g/mol
InChI Key: ORBDRZAPRLVKDA-UHFFFAOYSA-N
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Description

3-Amino-3-(2,5-dimethylphenyl)propanoic acid is an organic compound with the molecular formula C11H15NO2 It is a derivative of propanoic acid, featuring an amino group and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-3-(2,5-dimethylphenyl)propanoic acid can be synthesized through several methods. One common approach involves the amination of 2,5-dimethylphenylpropanoic acid derivatives. The reaction typically requires a suitable amine source, such as ammonia or an amine derivative, under controlled conditions. The reaction may be catalyzed by acids or bases, depending on the specific requirements of the synthesis.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2,5-dimethylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating mixtures (HNO3/H2SO4) are employed for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-Amino-3-(2,5-dimethylphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,5-dimethylphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring may participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(3,5-dimethylphenyl)propanoic acid
  • 3-Amino-3-(2,4-dimethylphenyl)propanoic acid
  • 3-Amino-3-(2,6-dimethylphenyl)propanoic acid

Uniqueness

3-Amino-3-(2,5-dimethylphenyl)propanoic acid is unique due to the specific positioning of the dimethyl groups on the aromatic ring. This structural feature can influence the compound’s reactivity and interactions with other molecules, distinguishing it from its isomers and other similar compounds.

Properties

IUPAC Name

3-amino-3-(2,5-dimethylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-3-4-8(2)9(5-7)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBDRZAPRLVKDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501269672
Record name β-Amino-2,5-dimethylbenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501269672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117391-55-6
Record name β-Amino-2,5-dimethylbenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117391-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Amino-2,5-dimethylbenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501269672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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